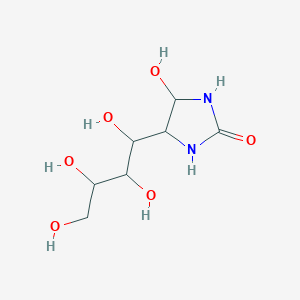
(r)-(4-Benzylmorpholin-3-yl)methanol
Vue d'ensemble
Description
Synthesis Analysis
The practical synthesis of chiral 2-morpholine derivatives, such as "(4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate," has been developed as a key starting material for investigational drug candidates. The synthesis process involves key steps like the resolution of a morpholine amide intermediate to install the S-morpholino stereocenter, followed by a high-yielding Grignard reaction (Kopach et al., 2009). Another study showcases a concise method for the synthesis of benzoaryl-5-yl(2-hydroxyphenyl)methanones through the photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones, highlighting the versatility in synthetic approaches (Fan et al., 2017).
Molecular Structure Analysis
The structural characterization of related compounds provides insight into the molecular architecture and interactions. For instance, the crystal structure of 4-hydroxyanilinium 3,4,5,6-tetrachloro-2-(methoxycarbonyl)benzoate methanol monosolvate has been elucidated, revealing details about the intermolecular hydrogen bond interactions forming a network within the crystal (Pei et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving (R)-(4-Benzylmorpholin-3-yl)methanol derivatives demonstrate their reactivity and potential applications. The synthesis and application of imidazole derivatives, involving methanol derivatives, indicate the transformative capabilities of these compounds through various chemical reactions (Ohta et al., 1987).
Physical Properties Analysis
The study of molecular aggregation in related compounds, such as benzene-1,3-diol derivatives, in different solvents like methanol, has shed light on the physical properties of these compounds, particularly their behavior in solution and the effects of molecular aggregation on spectroscopic characteristics (Matwijczuk et al., 2016).
Chemical Properties Analysis
The chemical properties of (R)-(4-Benzylmorpholin-3-yl)methanol and its derivatives can be inferred from studies on related compounds. For example, the synthesis, characterization, and crystal structure studies of 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveal insights into the chemical behavior and structural features of such compounds (Benakaprasad et al., 2007).
Applications De Recherche Scientifique
Organocatalysis : A study by Lu, Xu, Liu, and Loh (2008) demonstrated the use of a related compound, (1R,3S,4S)-2-azanorbornyl-3-methanol, as an effective organocatalyst for enantioselective epoxidation of α,β-enones at room temperature, achieving high enantioselectivity (Lu et al., 2008).
Asymmetric Synthesis : Jung, Ho, and Kim (2000) explored the potential of (S)-(4 R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters (Jung et al., 2000).
Green Chemistry : Singh et al. (2015) developed a metal catalyst-free method for synthesizing racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives in water, demonstrating high regioselectivity and substrate scope (Singh et al., 2015).
Catalytic Synthesis : A study by Jo, Lee, and Jun (2008) showcased the Rhodium(I)-catalyzed one-pot synthesis of dialkyl ketones from methanol and alkenes, which has potential industrial applications due to its efficient synthesis of a wide range of organic compounds (Jo et al., 2008).
Environmental Impact : Research by Nguyen et al. (2019) highlighted the significant impact of methanol on lipid dynamics, which is crucial in the study of biomembranes and proteolipids, emphasizing the importance of solvents in these areas (Nguyen et al., 2019).
Drug Discovery : A study by Sarki et al. (2021) discussed methanol-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes, offering a cost-effective, environmentally friendly method for organic synthesis and drug discovery (Sarki et al., 2021).
Fuel Cell Applications : Yaqoob et al. (2019) investigated Nickel-BTC-MOF-rGO nanocomposites for the electrocatalytic oxidation of methanol to formic acid in Direct Methanol Fuel Cell applications, achieving a 62% yield (Yaqoob et al., 2019).
Pharmaceutical Intermediates : Kopach et al. (2009) developed a commercial synthesis for producing chiral 2-morpholine, a key pharmaceutical intermediate, with high yields and potential for a continuous process with magnesium recycling (Kopach et al., 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(3R)-4-benzylmorpholin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLXVETYMUMERG-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363826 | |
| Record name | (r)-(4-benzylmorpholin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-(4-Benzylmorpholin-3-yl)methanol | |
CAS RN |
101376-26-5 | |
| Record name | (3R)-4-(Phenylmethyl)-3-morpholinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101376-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (r)-(4-benzylmorpholin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















